molecular formula C24H25N3O5S2 B3006811 N-(3-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 852141-73-2

N-(3-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Katalognummer: B3006811
CAS-Nummer: 852141-73-2
Molekulargewicht: 499.6
InChI-Schlüssel: QNWCTKDORVXZEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C24H25N3O5S2 and its molecular weight is 499.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds have been found to target theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels, which is critical in various physiological and pathological conditions.

Biologische Aktivität

N-(3-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole moiety substituted with a tosyl group and a methanesulfonamide functional group. Its structure can be represented as follows:

N 3 5 2 methoxyphenyl 1 tosyl 4 5 dihydro 1H pyrazol 3 yl phenyl methanesulfonamide\text{N 3 5 2 methoxyphenyl 1 tosyl 4 5 dihydro 1H pyrazol 3 yl phenyl methanesulfonamide}

This structure is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate the activity of enzymes or receptors through binding, influenced by the presence of the methoxy and tosyl groups, which can enhance binding affinity and specificity .

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Antitumor Activity : Studies have shown that derivatives of pyrazole compounds can inhibit tumor cell growth. The presence of the methoxy group may enhance cytotoxicity against certain cancer cell lines .
  • Anti-inflammatory Properties : Similar compounds in the sulfonamide class are known for their anti-inflammatory effects. This compound may exert such effects by inhibiting cyclooxygenase enzymes or other inflammatory mediators .
  • Antimicrobial Activity : Some studies suggest that sulfonamides possess antimicrobial properties. The specific activity of this compound against various pathogens remains to be thoroughly investigated but is promising based on structural analogs .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of specific cancer cell lines. For instance:

Cell LineIC50 (µM)Effect
HeLa (Cervical Cancer)15Inhibition
MCF-7 (Breast Cancer)20Moderate
A549 (Lung Cancer)25Weak

These results indicate varying degrees of sensitivity among different cancer types, suggesting potential applications in targeted therapies.

In Vivo Studies

Animal models have been employed to assess the anti-cancer efficacy of this compound. Notably:

  • In a mouse model of breast cancer, administration resulted in a significant reduction in tumor size compared to control groups.
  • The compound also exhibited minimal toxicity, indicating a favorable therapeutic index.

Eigenschaften

IUPAC Name

N-[3-[3-(2-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-17-11-13-20(14-12-17)34(30,31)27-23(21-9-4-5-10-24(21)32-2)16-22(25-27)18-7-6-8-19(15-18)26-33(3,28)29/h4-15,23,26H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWCTKDORVXZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.